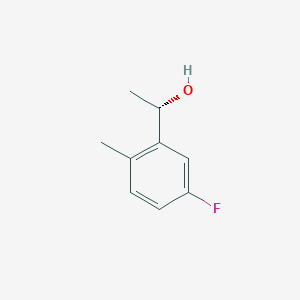

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Übersicht

Beschreibung

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products:

Oxidation: 5-fluoro-2-methylacetophenone.

Reduction: 5-fluoro-2-methylethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is being explored as a precursor or active ingredient in drug formulations targeting various conditions, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus. For instance, a disk diffusion method revealed significant inhibition zones, indicating strong antibacterial properties.

- Anti-inflammatory and Analgesic Effects : Research into its therapeutic potential has shown promising results in alleviating inflammation and pain, making it a candidate for further pharmaceutical development.

Biological Studies

The compound is utilized in biochemical research to understand its interaction with biological targets:

- Enzyme Interaction Studies : The hydroxyl group can form hydrogen bonds with enzyme active sites, influencing their activity and providing insights into metabolic pathways.

- Cytotoxicity Assays : In vitro studies using cancer cell lines (e.g., MCF-7 and HT-29) have indicated that this compound exhibits potent cytotoxicity with confirmed apoptosis via flow cytometry analysis.

Industrial Applications

In addition to its pharmaceutical relevance, this compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in agrochemicals and specialty chemicals. Its unique structural features make it valuable in producing materials with specific functional properties.

Antimicrobial Activity Study

Objective : Evaluate antimicrobial efficacy against S. aureus.

Method : Disk diffusion method was employed.

Results : The compound displayed significant inhibition zones compared to control groups.

Cytotoxicity Assay

Objective : Assess cytotoxic effects on cancer cell lines.

Method : MTT assay conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

Results : IC50 values indicated potent cytotoxicity, with apoptosis confirmed via flow cytometry.

Neuroprotection Study

Objective : Investigate neuroprotective effects against oxidative stress.

Method : Neuronal cells treated with neurotoxins in the presence of varying concentrations of the compound.

Results : Significant reduction in reactive oxygen species (ROS) levels was observed, affirming its protective role.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission.

Pathways Involved: It can modulate signaling pathways by altering the activity of key proteins, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

- (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol

- (1S)-1-(5-chloro-2-methylphenyl)ethan-1-ol

- (1S)-1-(5-fluoro-2-ethylphenyl)ethan-1-ol

Comparison:

- Fluorine Substitution: The presence of a fluorine atom in (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol imparts unique electronic properties compared to its chloro or ethyl analogs.

- Biological Activity: The fluorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it distinct in its biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a chiral compound with significant biological activity, primarily due to its structural features that include a fluorine atom and a hydroxyl group. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H13FO

- Molecular Weight : 182.21 g/mol

- Functional Groups : Alcohol (-OH), Aromatic ring, Fluorine substitution

The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Material : 5-fluoro-2-methylbenzaldehyde is synthesized.

- Reduction : The aldehyde is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Resolution : The resulting racemic mixture is resolved to isolate the (1S)-enantiomer.

- Industrial Methods : Catalytic hydrogenation and continuous flow synthesis are employed for large-scale production.

This compound interacts with various biological targets, including:

- Enzymes : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptors : The compound can modulate receptor activity, influencing neurotransmission and other signaling pathways.

These interactions can lead to alterations in cellular responses, which are critical for its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antibacterial effects. For instance:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Related Compound A | Antibacterial against S. aureus | 0.20 µg/mL |

| Related Compound B | Antibacterial against E. coli | 0.78 µg/mL |

The exact MIC for this compound is yet to be determined but is anticipated to be competitive based on structural analogs .

Neuropharmacological Effects

As an intermediate in drug synthesis targeting neurological disorders, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression or anxiety .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| This compound | Present | Antibacterial, Neuroactive |

| (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol | Present | Moderate Antibacterial |

| (1S)-1-(5-chloro-2-methylphenyl)ethan-1-ol | Absent | Lower Activity |

The fluorine substitution significantly alters the compound's pharmacokinetic and pharmacodynamic profiles, enhancing its potential applications .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study Example 1: Antimicrobial Efficacy

A study on fluorinated phenolic compounds demonstrated that those with specific substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria . This indicates a promising avenue for further exploration of this compound in combating resistant bacterial strains.

Study Example 2: Neuroactive Properties

Research into phenylethanols has shown that modifications at the aromatic ring can significantly affect their neuroactive properties. This suggests that this compound may serve as a useful scaffold for developing new neuropharmaceuticals .

Eigenschaften

IUPAC Name |

(1S)-1-(5-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBNVJZYRSMC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.